

Application Notes: (2-Bromoethoxy)-tert-butyldimethylsilane in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: (2-Bromoethoxy)-tert-butyldimethylsilane

Cat. No.: B108353

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Bromoethoxy)-tert-butyldimethylsilane (TBDMS-O-CH₂CH₂-Br) is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates two key features: a bromo group, which serves as an effective leaving group in nucleophilic substitution reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group for hydroxyl functionalities.^[1] This combination allows for the introduction of a protected 2-hydroxyethyl side chain onto various molecular scaffolds. The TBDMS group is known for its stability under basic conditions and can be selectively removed under mild acidic conditions or with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).^{[1][2][3]} These characteristics make **(2-Bromoethoxy)-tert-butyldimethylsilane** an invaluable tool for the synthesis of complex pharmaceutical intermediates, most notably in the production of antiviral nucleoside analogues like Acyclovir and Ganciclovir.

Physicochemical Properties

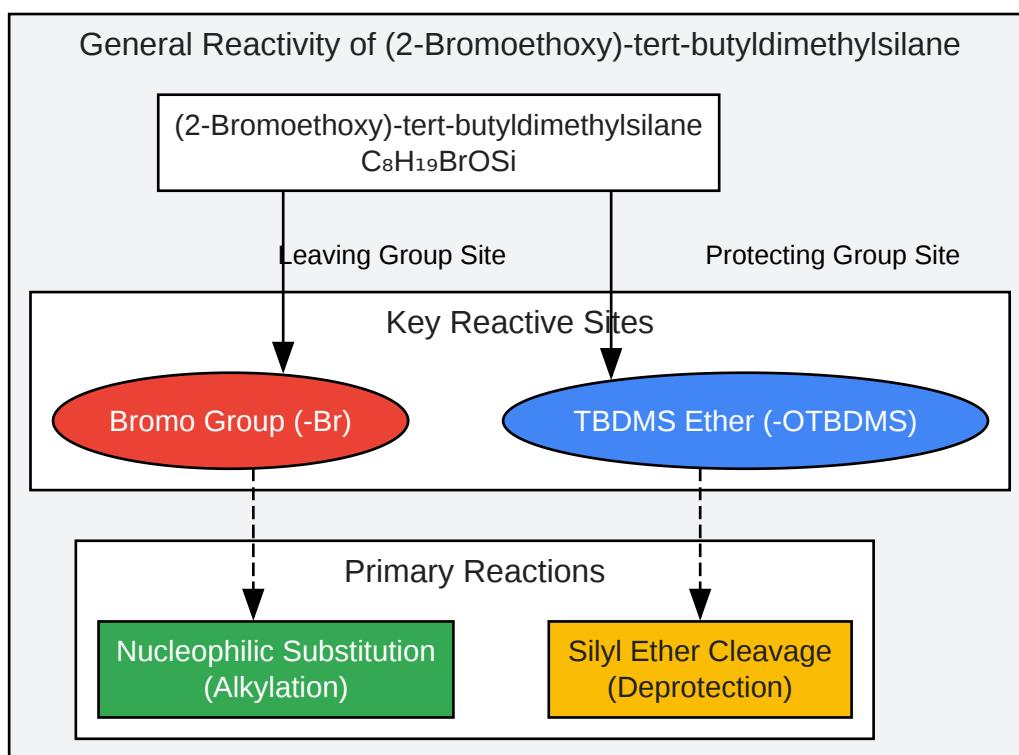
A summary of the key physicochemical properties of **(2-Bromoethoxy)-tert-butyldimethylsilane** is provided below.

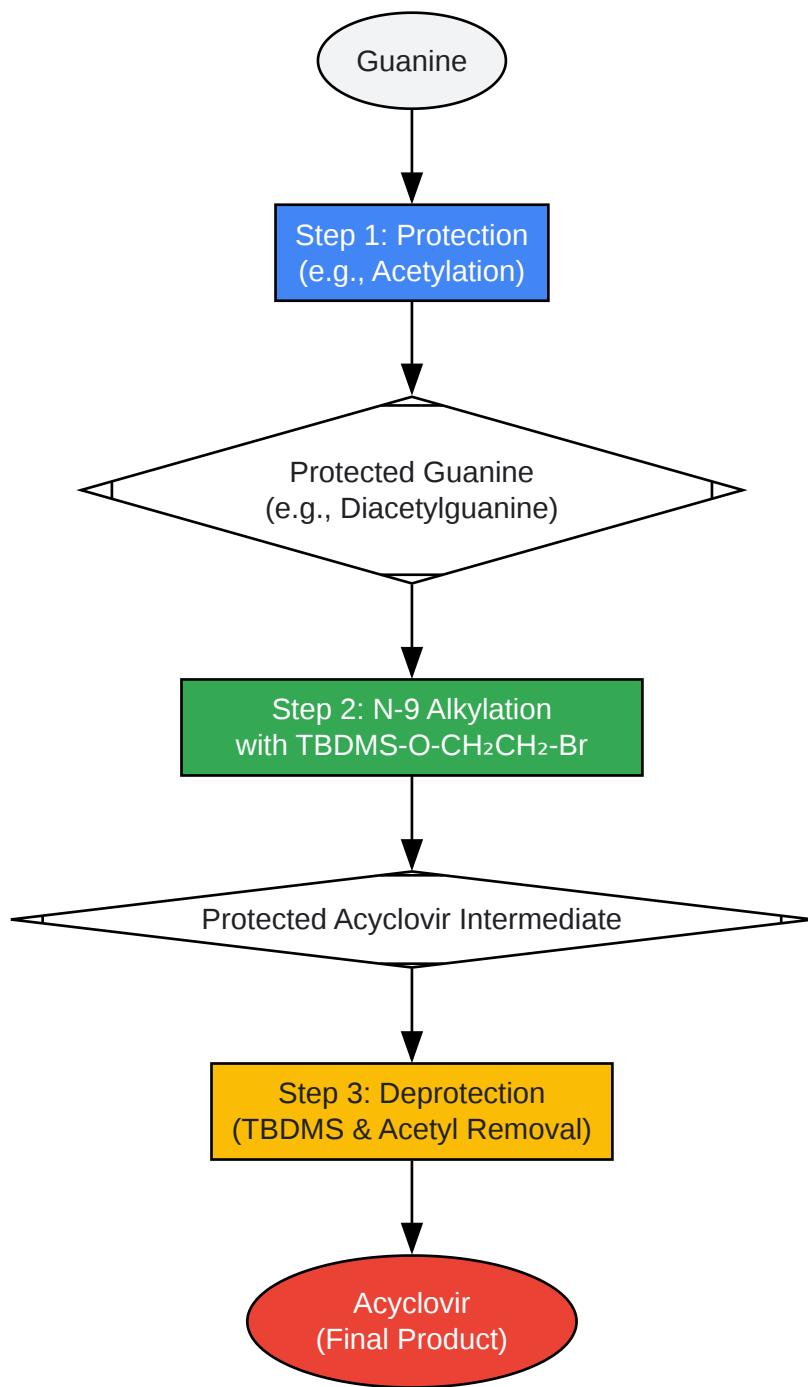
Property	Value	Reference
CAS Number	86864-60-0	[1][4][5]
Molecular Formula	C ₈ H ₁₉ BrOSi	[1][4][5]
Molecular Weight	239.22 g/mol	[1][4]
Appearance	Colorless oil	[1][6]
Density	1.107 g/cm ³	[1]
Boiling Point	191.2°C	[1]
Flash Point	69.4°C	[1]
Purity	≥97-99%	[6][7]

Core Application: Synthesis of Acyclic Nucleoside Analogs

A primary application of **(2-Bromoethoxy)-tert-butyldimethylsilane** is in the synthesis of acyclic nucleoside analogs, which are a cornerstone of antiviral therapy.[8] Drugs like Acyclovir and Ganciclovir are structurally similar to natural nucleosides but lack the cyclic sugar moiety, instead featuring an open-chain structure that terminates viral DNA replication.[8]

A significant challenge in the synthesis of these drugs is achieving regioselective alkylation at the N-9 position of the purine ring (e.g., guanine) over the kinetically favored but therapeutically inactive N-7 position.[9][10][11] Using **(2-Bromoethoxy)-tert-butyldimethylsilane** as the alkylating agent provides a strategic advantage. The bulky TBDS group offers protection for the hydroxyl function during the alkylation step, preventing side reactions and simplifying purification.





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